4-Ethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide
Description
4-Ethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazine-derived benzamide compound characterized by:
- A 4-ethoxybenzamide moiety linked via a carbonyl group.
- A 2-nitrobenzylidene hydrazine group (C=N-NH) attached to an oxoethyl spacer. This structure confers unique electronic and steric properties.
Properties
CAS No. |
764653-79-4 |
|---|---|
Molecular Formula |
C18H18N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18N4O5/c1-2-27-15-9-7-13(8-10-15)18(24)19-12-17(23)21-20-11-14-5-3-4-6-16(14)22(25)26/h3-11H,2,12H2,1H3,(H,19,24)(H,21,23)/b20-11+ |
InChI Key |
DEOGUNCFISDYTL-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethoxybenzoyl Chloride
The preparation begins with the conversion of 4-ethoxybenzoic acid to its corresponding acyl chloride. Treatment of 4-ethoxybenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions yields 4-ethoxybenzoyl chloride . This reaction typically proceeds at reflux (70–80°C) for 2–4 hours, with gaseous byproducts (SO₂ and HCl) evacuated via a scrubber. The crude product is purified by distillation under reduced pressure, achieving yields exceeding 85% .
Reaction Conditions
-
Reagents : 4-Ethoxybenzoic acid, SOCl₂ (excess)
-
Solvent : Toluene (anhydrous)
-
Temperature : 70–80°C (reflux)
-
Time : 2–4 hours
Synthesis of Ethyl 2-(4-Ethoxybenzamido)acetate
The acyl chloride is coupled with ethyl glycinate to form the glycine-derived intermediate. In the presence of a base such as triethylamine (TEA), 4-ethoxybenzoyl chloride reacts with ethyl glycinate in dichloromethane (DCM) at 0–5°C . The base neutralizes HCl, driving the reaction to completion. After aqueous workup, the product is isolated via solvent evaporation and recrystallized from ethanol, yielding 70–80% of ethyl 2-(4-ethoxybenzamido)acetate .
Key Considerations
-
Stoichiometry : 1:1 molar ratio of acyl chloride to ethyl glycinate
-
Base : Triethylamine (1.2 equivalents)
-
Purification : Recrystallization (ethanol/water)
Synthesis of 2-(4-Ethoxybenzamido)acetohydrazide
The ester intermediate is converted to the hydrazide by treatment with hydrazine hydrate in ethanol under reflux . This nucleophilic acyl substitution replaces the ethoxy group with a hydrazine moiety. The reaction is monitored via thin-layer chromatography (TLC), and the product is filtered and washed with cold ethanol to remove unreacted hydrazine. Typical yields range from 75–85% .
Optimization Insights
-
Hydrazine Hydrate : 3–4 equivalents to ensure complete conversion
-
Reaction Time : 4–6 hours (reflux)
-
Side Products : Minimal; excess hydrazine is removed during washing
Condensation with 2-Nitrobenzaldehyde
The final step involves Schiff base formation via condensation of the hydrazide with 2-nitrobenzaldehyde . In ethanol containing a catalytic amount of glacial acetic acid, the hydrazide and aldehyde reflux for 6–8 hours, facilitating imine bond formation . The product precipitates upon cooling and is purified via recrystallization (ethanol), yielding 60–75% of the target compound .
Mechanistic Details
-
Acid Catalysis : Protonation of the aldehyde enhances electrophilicity.
-
Equilibrium Control : Water removal (Dean-Stark trap) improves yields.
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 3275 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N imine) .
-
¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, CH=N), 7.85–7.25 (m, aromatic H), 4.10 (q, 2H, OCH₂CH₃), 3.95 (s, 2H, CH₂) .
Purity Assessment
Comparative Analysis of Methodologies
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
|---|---|---|---|---|
| Yield (%) | 85–90 | 70–80 | 75–85 | 60–75 |
| Key Reagent | SOCl₂ | Ethyl glycinate | Hydrazine hydrate | 2-Nitrobenzaldehyde |
| Critical Condition | Anhydrous | Low temperature | Reflux | Acid catalysis |
Challenges and Mitigation Strategies
-
Hydrazine Handling : Hydrazine hydrate is toxic and moisture-sensitive. Use under fume hood with strict PPE .
-
Imine Stability : The hydrazone product may degrade under prolonged heat. Optimize reaction time and storage at –20°C .
-
Byproduct Formation : Trace unreacted aldehyde is removed via silica gel chromatography if necessary .
Scalability and Industrial Relevance
The protocol is scalable to kilogram quantities with minor adjustments:
Chemical Reactions Analysis
Reactions: ENBSH undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Antimicrobial Activity: ENBSH exhibits broad-spectrum antimicrobial activity against bacterial and fungal strains, including Staphylococcus aureus and Candida albicans .
Cancer Research: It induces apoptosis in cancer cells, including human breast cancer cells.
Fluorescent Probe: ENBSH may serve as a fluorescent probe for detecting metal ions.
Antibiotics Development: Its antimicrobial properties make it a potential candidate for developing new antibiotics.
Mechanism of Action
Cell Wall Inhibition: ENBSH likely inhibits bacterial and fungal cell growth by disrupting cell wall synthesis.
Apoptosis: In cancer cells, it activates caspase enzymes, leading to programmed cell death .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Benzylidene Ring
Nitro Group Position and Halogen Substitution
- 4-Chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide (): Dual chloro and nitro substituents increase molecular polarity (average mass: 395.196).
- N-{2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-4-ethoxybenzamide (): Dichloro substitution at the 2,6-positions creates steric hindrance, altering binding affinity compared to the 2-nitro analog.
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy and Hydroxy Substituents (): N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide: The hydroxy group increases hydrogen-bonding capacity, enhancing solubility but reducing lipophilicity (logP ~2.1) . N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide: Ethoxy groups improve lipid bilayer penetration compared to methoxy analogs .
Hydrazine-Linked Functional Groups
- Reported pMICam = 1.86 µM/mL for antimicrobial activity . Halogenated analogs (e.g., 4-fluoro, 2-fluoro) show reduced melting points (215–222°C) compared to nitro derivatives, suggesting lower crystallinity .
- Azetidinone Derivatives (): N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide: The azetidinone ring introduces conformational constraints, improving target selectivity but reducing solubility .
Benzamide Substituent Modifications
- 4-Methoxy vs. 4-Ethoxy Groups (): 4-Butoxy-N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzamide (): Butoxy chains enhance lipophilicity (predicted logP ~3.5) but may hinder aqueous solubility.
Antimicrobial Activity
- Nitro-Substituted Derivatives : Compound 7 () with a 4-nitrobenzylidene group showed the highest antimicrobial activity (pMICam = 1.86 µM/mL), attributed to nitro’s electron-withdrawing effects enhancing electrophilic interactions with bacterial targets .
- Chloro-Substituted Derivatives : Compound 21 () exhibited moderate activity (melting point 220–222°C), with chloro groups contributing to halogen bonding in enzyme active sites .
Anticancer Activity
- Hydroxy and Methoxy Derivatives: Compound 10 () with a 4-hydroxybenzylidene group displayed IC₅₀ = 18.59 µM against MCF7 cells, likely due to ROS generation via phenolic groups .
- Ethoxy Derivatives : The ethoxy group in the title compound may enhance cellular uptake, though direct anticancer data are unavailable in the evidence.
QSAR Insights
- Topological Parameters : Kier’s α shape index (κα₃) and HOMO energy govern antimicrobial activity, emphasizing the role of molecular geometry and electron distribution .
- Balaban Index (J): Correlates with antifungal activity in azetidinone derivatives, suggesting branched substituents improve efficacy .
Biological Activity
4-Ethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide, a compound with the molecular formula C18H18N4O5, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H18N4O5
- Molecular Weight : 366.36 g/mol
- CAS Number : 764653-79-4
Structure
The compound features a hydrazine moiety linked to a benzamide structure, which is crucial for its biological activity. The nitrobenzylidene group is significant for its interaction with biological targets.
- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
- Cytotoxicity Against Cancer Cells : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
Study 1: Anticancer Activity
A study investigated the effects of a related hydrazone compound on various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating that structural modifications can enhance activity against specific cancer types .
Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective properties of benzamide derivatives. The findings revealed that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic potential in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of benzamide derivatives indicates that modifications at the hydrazine and nitrobenzylidene positions can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Adding electron-withdrawing groups | Increases cytotoxicity |
| Altering alkyl chain length | Affects solubility and bioavailability |
| Changing substituents on the aromatic ring | Modulates interaction with target proteins |
In vitro Studies
In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
In vivo Studies
Animal studies are necessary to further validate the efficacy and safety profile of this compound. Preliminary results suggest promising outcomes in models of induced cancer and inflammation.
Q & A
Q. What are the optimal synthetic routes and purification strategies for 4-Ethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide?
The synthesis involves multi-step condensation reactions. Key steps include:
- Hydrazone formation : Reacting 2-nitrobenzaldehyde with hydrazine derivatives under reflux in ethanol or methanol (70–80°C) to form the hydrazone intermediate .
- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the hydrazone moiety to the benzamide backbone. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound with >95% purity . Critical factors : Temperature control during reflux (<5% side products) and solvent polarity for crystallization (e.g., methanol/water mixtures) .
Q. How can structural characterization be validated for this compound?
A combination of analytical techniques is required:
- NMR : and NMR to confirm proton environments (e.g., hydrazone NH at δ 10–12 ppm, ethoxy CH at δ 1.3–1.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 413.1951 for CHNO) .
- XRD : Single-crystal X-ray diffraction for absolute configuration determination, particularly for E/Z isomerism in the hydrazone group .
Q. What are the primary biological targets or assays for initial screening?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory : COX-2 inhibition via ELISA .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC dose-response curves .
Advanced Research Questions
Q. How do substituent variations (e.g., ethoxy vs. methoxy) impact structure-activity relationships (SAR)?
Comparative studies on analogs reveal:
- Ethoxy group : Enhances lipophilicity (logP +0.5 vs. methoxy), improving blood-brain barrier penetration in CNS-targeted studies .
- Nitro group position : Ortho-substitution (2-nitrobenzylidene) increases electrophilicity, enhancing covalent binding to cysteine residues in target enzymes . Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with active sites (e.g., COX-2 PDB: 5KIR) and validate via site-directed mutagenesis .
Q. What reaction mechanisms govern the compound’s stability under physiological conditions?
Key degradation pathways include:
- Hydrolysis : The hydrazone bond undergoes pH-dependent cleavage (t = 2.4 h at pH 7.4 vs. 0.8 h at pH 1.2) .
- Oxidation : The nitro group is reduced to amine in hypoxic environments (e.g., tumor microsomes), monitored via LC-MS/MS . Mitigation : Prodrug strategies (e.g., PEGylation) or encapsulation in PLGA nanoparticles to enhance stability .
Q. How can contradictory data in biological activity reports be resolved?
Discrepancies in IC values (e.g., 5 μM vs. 20 μM in MCF-7 cells) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Compound purity : Validate via HPLC (≥98% purity threshold) and control for hydrate/solvate forms . Cross-validation : Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm mechanistic consistency .
Q. What computational models predict the compound’s pharmacokinetics and toxicity?
- ADMET prediction : SwissADME for bioavailability (TPSA >90 Ų suggests low BBB permeability) .
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., nitro group-related oxidative stress) . Validation : Compare in vitro hepatic clearance (human microsomes) with in silico projections .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
